molecular formula C8H10F2N2O2 B1429693 ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 852023-44-0

ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1429693
M. Wt: 204.17 g/mol
InChI Key: NHQJBVGUHKIJAZ-UHFFFAOYSA-N
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Description

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate (EDMP) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a small molecule inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis and energy metabolism. EDMP has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties in laboratory studies. In addition, it has been used in the synthesis of other compounds, such as peptide analogues, and is being investigated for its potential use in drug discovery.

Scientific Research Applications

Synthesis and Structural Studies

  • Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a closely related compound, undergoes selective cyclocondensation, leading to the synthesis of pyrazolo[3,4-b]pyridin-3-ones, which have diverse applications in medicinal chemistry (Lebedˈ et al., 2012).

  • Coordination Polymers Construction : Isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, are used in assembling chiral and achiral coordination polymers with Zn(II) and Cd(II) ions, demonstrating the versatility of these compounds in materials science (Cheng et al., 2017).

Chemical Reactivity and Synthesis

  • Precursors in Cross-Coupling Reactions : Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, structurally similar to the queried compound, are used in Sonogashira-type cross-coupling reactions, leading to various condensed pyrazoles, indicating their potential as versatile intermediates in organic synthesis (Arbačiauskienė et al., 2011).

  • Corrosion Inhibition in Industrial Processes : Pyranpyrazole derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, showcase significant corrosion inhibition properties on mild steel, useful in industrial applications (Dohare et al., 2017).

Molecular Structure Analysis

  • Structural and Spectral Investigations : Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, synthesized from a related pyrazole carboxylate, combine experimental and theoretical methods to provide insights into molecular structure and electronic properties, which are crucial for understanding the chemical behavior of these compounds (Viveka et al., 2016).

  • Crystal Structure and DFT Study : Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate's crystal structure and molecular properties are explored using X-ray diffraction and density functional theory (DFT) calculations, providing a deeper understanding of the structural aspects of such compounds (Zhao & Wang, 2023).

properties

IUPAC Name

ethyl 5-(difluoromethyl)-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-8(13)6-4-5(7(9)10)11-12(6)2/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQJBVGUHKIJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AG Herrera, E Schmitt, A Panossian, JP Vors… - Journal of Fluorine …, 2018 - Elsevier
A novel process for preparing 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids is hereby presented. Easily accesible α-fluorinated ketimines were condensed with oxalyl …
Number of citations: 6 www.sciencedirect.com

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